

solubility and stability of Imazosulfuron in different solvents

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Compound of Interest

Compound Name: Imazosulfuron

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Imazosulfuron: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the sulfonylurea herbicide, **Imazosulfuron**. Understanding these fundamental physicochemical properties is critical for developing effective formulations, predicting environmental fate, and ensuring analytical accuracy. This document compiles key data from various scientific sources, presents it in a clear and accessible format, and outlines the experimental methodologies used for these determinations.

Core Concepts: Solubility and Stability of Imazosulfuron

Imazosulfuron is a selective, post-emergence herbicide used to control a wide range of broadleaf weeds and sedges. Its efficacy and environmental behavior are intrinsically linked to its solubility in various media and its stability under different environmental conditions. As a weak acid with a pKa of 3.94, the solubility of **Imazosulfuron** is highly dependent on the pH of the aqueous solution.^[1]

Quantitative Data Summary

The following tables summarize the known solubility and stability data for **Imazosulfuron**.

Table 1: Solubility of Imazosulfuron in Aqueous Solutions

pH	Temperature (°C)	Solubility (mg/L)	Reference
5.0	20	0.37	[1]
5.1	25	5	[1]
6.1	25	67	[1]
6.6	Not Specified	Stable to hydrolysis	[1]
7.0	20	160	[1]
7.0	25	308	[1]
7.0	20	429	[2]
9.0	20	2200	[1]
9.0	25	3936	[1][3]

Table 2: Solubility of Imazosulfuron in Organic Solvents

Solvent	Temperature (°C)	Solubility (g/L)
Acetone	20	4.2
1,2-Dichloroethane	20	4.3
n-Heptane	20	0.86
Ethyl Acetate	20	2.1
Methanol	20	0.16
p-Xylene	20	0.3

Data sourced from MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. **Imazosulfuron** (122548-33-8) (2008-2010) as cited in PubChem.[1]

Table 3: Stability of Imazosulfuron (Hydrolysis and Photolysis)

Condition	pH	Half-life (t _{1/2})	Notes	Reference
Hydrolysis	4	7.0 days	[2]	[4]
Hydrolysis	<4	3.3 to 6.3 days	Accelerated under acidic conditions	
Hydrolysis	4.5	36.5 days	[4][5]	
Hydrolysis	5.9	578 days	[4][5]	
Hydrolysis	6.6, 7.4, 9.2, 12.3	Stable (>150 days)	No significant change observed	
Hydrolysis	9	> 1 year	Stable	[2]
Aqueous Photolysis	4	8.5 days	[2]	[2]
Aqueous Photolysis	7	3.1 days	Moderately fast degradation	
Aqueous Photolysis	Not Specified	3.5 days	[1][3]	
Soil (Aerobic)	Not Specified	~70 days	[5][6]	[5][6]
Soil (Anaerobic)	Not Specified	~4 days	[5][6]	

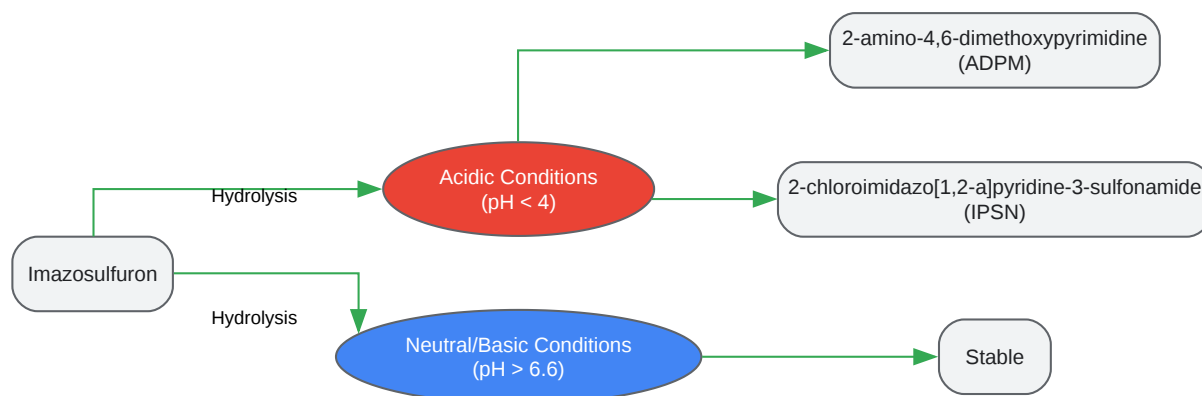
Degradation Pathways

The primary degradation pathways for **Imazosulfuron** are hydrolysis of the sulfonylurea bridge and photolysis.[7][8]

Hydrolysis

Under acidic conditions, the sulfonylurea bridge of **Imazosulfuron** is susceptible to cleavage. [4] This is a critical degradation pathway in acidic soils and water bodies. In neutral to basic

conditions, **Imazosulfuron** is significantly more stable to hydrolysis.[1][2][4]



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Caption: Hydrolytic degradation of **Imazosulfuron** under different pH conditions.

Photolysis

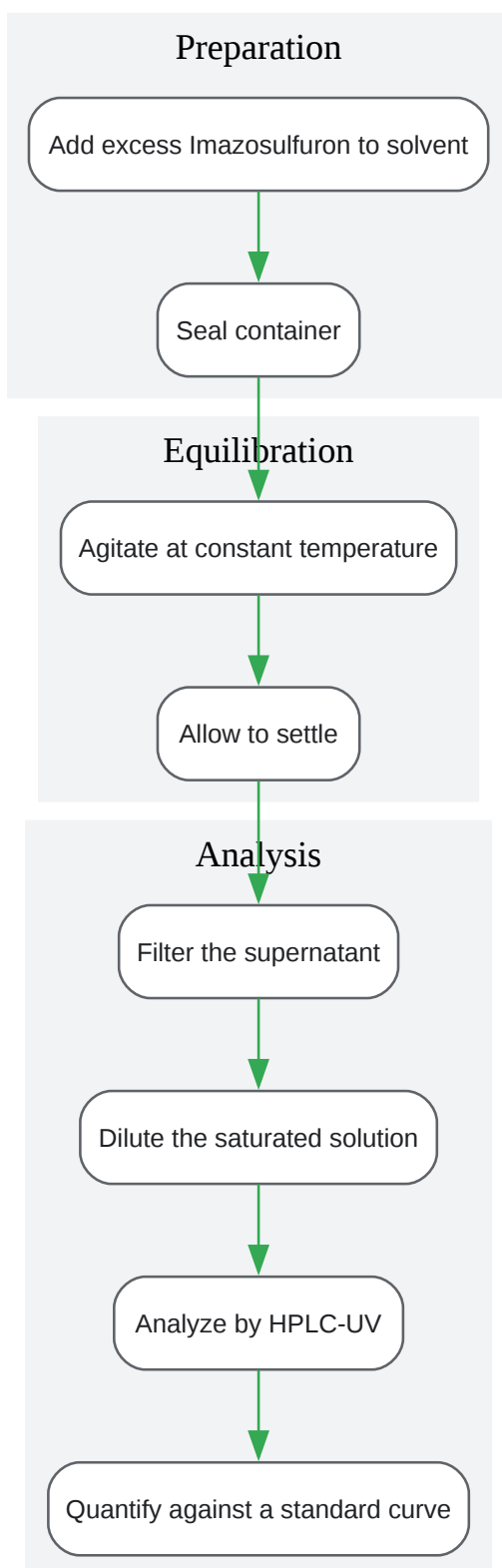
Imazosulfuron is susceptible to photodegradation in aqueous solutions.[9] The process follows pseudo-first-order kinetics and involves the cleavage of the sulfonylurea bridge and desulfonylation.[8] The major photoproducts identified include (4,6-dimethoxypyrimidine-2-yl)aminocarbonylsulfamic acid, 4,6-dimethoxy-2-ureidopyrimidine, and 2,2'-dichloro-[3,3'] bi [imidazo[1,2-a] pyridinyl].[8]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate measurements of solubility and stability. Below are generalized methodologies based on common practices in analytical chemistry.

Solubility Determination (Shake-Flask Method)

This method is widely used to determine the solubility of a compound in a specific solvent.



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Caption: Experimental workflow for solubility determination.

Methodology:

- **Preparation:** An excess amount of **Imazosulfuron** is added to a known volume of the solvent (e.g., buffered water at a specific pH, or an organic solvent) in a sealed, inert container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sampling and Analysis:** A clear aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) to remove any remaining solid particles.
- **Quantification:** The concentration of **Imazosulfuron** in the filtered, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).^{[6][10][11][12]} A standard curve prepared with known concentrations of **Imazosulfuron** is used for quantification.

Stability Study: Hydrolysis

This protocol outlines the steps to determine the rate of hydrolysis of **Imazosulfuron** at different pH values.

Methodology:

- **Solution Preparation:** Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9).
- **Fortification:** Add a known concentration of **Imazosulfuron** to each buffer solution. The initial concentration should be well below the solubility limit to ensure it remains dissolved throughout the experiment.
- **Incubation:** Store the solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
- **Sampling:** At predetermined time intervals, withdraw aliquots from each solution.

- Analysis: Analyze the concentration of **Imazosulfuron** remaining in each sample using HPLC-UV.
- Data Analysis: Plot the natural logarithm of the **Imazosulfuron** concentration versus time. The hydrolysis is considered to follow first-order kinetics if the plot is linear.^[4] The rate constant (k) is the negative of the slope, and the half-life ($t_{1/2}$) is calculated using the equation: $t_{1/2} = 0.693 / k$.

Stability Study: Photolysis

This protocol is designed to assess the degradation of **Imazosulfuron** when exposed to light.

Methodology:

- Solution Preparation: Prepare a solution of **Imazosulfuron** in a solvent that is transparent to the light source (e.g., HPLC-grade water).
- Irradiation: Place the solution in a photochemically transparent container (e.g., quartz) and expose it to a controlled light source that simulates sunlight (e.g., a xenon arc lamp). A dark control sample, wrapped in aluminum foil, should be run in parallel to account for any non-photolytic degradation.
- Sampling: At specific time points, take samples from both the irradiated and dark control solutions.
- Analysis: Determine the concentration of **Imazosulfuron** in each sample by HPLC-UV.
- Data Analysis: Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample. The photodegradation half-life is then calculated assuming first-order kinetics.

Conclusion

The solubility and stability of **Imazosulfuron** are well-characterized, with pH being a dominant factor in its aqueous solubility and hydrolytic stability. It exhibits low solubility in acidic and neutral aqueous solutions, which increases significantly under basic conditions. While stable to hydrolysis at neutral to high pH, it degrades more rapidly in acidic environments. Photolysis is

also a significant degradation pathway in aqueous systems. The provided data and experimental outlines serve as a valuable resource for professionals in the fields of agricultural science, environmental chemistry, and drug development.

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